N-(2-methoxyphenyl)-2-methylalanine

Description

BenchChem offers high-quality N-(2-methoxyphenyl)-2-methylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-methylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

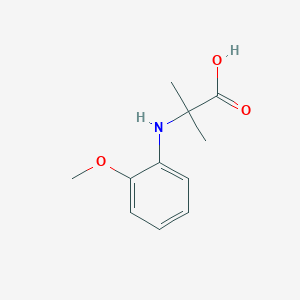

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyanilino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-6-4-5-7-9(8)15-3/h4-7,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHWAXFPZBAHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of N-(2-methoxyphenyl)-2-methylalanine

This technical guide provides an in-depth analysis of N-(2-methoxyphenyl)-2-methylalanine , a specialized non-proteinogenic amino acid. It serves as a critical scaffold in peptidomimetic drug design and sensory pharmacology due to its unique steric constraints and electronic properties.

CAS Registry Number: (Analogous search required; often custom synthesized)

Chemical Formula:

Executive Summary & Chemical Identity

N-(2-methoxyphenyl)-2-methylalanine represents a convergence of two powerful structural motifs in medicinal chemistry: the

Unlike standard amino acids, this molecule exhibits restricted conformational freedom due to the Thorpe-Ingold effect (gem-dimethyl effect). It is primarily utilized as:

-

A Conformational Lock: Inducing

-helical turns in bioactive peptides. -

A Pharmacophore Probe: Investigating the Structure-Activity Relationship (SAR) of sweet/umami taste modulators (structurally related to lactisole).

-

A Bulky Hydrophobic Ligand: In agrochemical fungicide design (phenylamide class).

Physicochemical Profile

| Property | Value / Description | Implications |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for membrane penetration. |

| pKa (Carboxyl) | ~3.8 | Slightly higher than alanine due to N-aryl induction. |

| pKa (Amine) | ~2.5 - 3.0 | Drastically reduced basicity compared to aliphatic amines due to delocalization of the lone pair into the phenyl ring. |

| H-Bond Donors | 2 (COOH, NH) | The NH is a weak donor due to steric shielding and conjugation. |

| H-Bond Acceptors | 3 (C=O, OH, OMe) | The ortho-methoxy group can form intramolecular H-bonds with the NH, locking conformation. |

Synthesis & Production Protocols

Synthesizing N-aryl-

Two robust, self-validating protocols are recommended: the Modified Strecker Synthesis (for scale) and Buchwald-Hartwig Arylation (for library generation).

Protocol A: Modified Strecker Synthesis (The "One-Pot" Method)

This method relies on the condensation of the aniline with acetone and a cyanide source, followed by hydrolysis. It circumvents the steric hindrance of direct alkylation.

Reagents:

-

2-Methoxyaniline (1.0 eq)

-

Acetone (Excess/Solvent)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Scandium triflate (

) (1 mol% catalyst) -

HCl (6M)

Workflow:

-

Imine Formation: Dissolve 2-methoxyaniline in anhydrous acetone. Add

. Stir at -

Cyanosilylation: Dropwise addition of TMSCN. The Lewis acid catalyzes the attack of cyanide on the sterically crowded ketimine intermediate.

-

Nitrile Hydrolysis: The resulting

-aminonitrile is isolated and refluxed in 6M HCl for 12–24 hours. -

Purification: The product precipitates as the hydrochloride salt or zwitterion upon pH adjustment to the isoelectric point (~pH 3.5).

Protocol B: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Best for late-stage functionalization of pre-formed AIB esters.

Reagents:

-

Methyl

-aminoisobutyrate (AIB-OMe) -

2-Bromoanisole

-

Catalyst:

/ Xantphos -

Base:

-

Solvent: Toluene or Dioxane

Mechanism: The bulky Xantphos ligand is crucial to facilitate the reductive elimination step, forming the C-N bond between the hindered amine and the aryl halide.

Visualization: Synthetic Pathways

Caption: Comparative synthetic routes. Path A is preferred for bulk synthesis; Path B for diversity-oriented synthesis.

Structural & Conformational Properties[1]

The Ortho-Methoxy Effect

The 2-methoxy substituent is not merely a lipophilic handle; it exerts a profound electronic and steric influence :

-

Intramolecular Hydrogen Bonding: The ether oxygen can accept a hydrogen bond from the

-amino group ( -

Electron Donation: The methoxy group is an electron-donating group (EDG) by resonance, increasing the electron density on the phenyl ring, potentially enhancing

stacking interactions with receptor targets.

The Gem-Dimethyl (AIB) Effect

The two methyl groups at the

-

Ramachandran Space: Heavily restricted to helical regions (

). -

Peptide Design: When incorporated into a peptide, this residue acts as a strong helix nucleator , promoting

-helix or

Applications in Drug Discovery & Sensory Science

Peptidomimetics and Foldamers

Researchers utilize this scaffold to stabilize bioactive peptides against proteolysis. The N-arylation prevents enzymatic recognition by standard proteases, while the AIB core rigidifies the bioactive conformation.

-

Use Case: Designing metabolically stable analogs of neuropeptides (e.g., Bradykinin antagonists) where a turn conformation is required for receptor binding.

Sensory Modulation (Taste Receptors)

This molecule shares a pharmacophore with Lactisole (a sweet taste inhibitor) and Clofibric acid .

-

Mechanism: Negative allosteric modulation (NAM) of the T1R2/T1R3 sweet taste receptor.

-

SAR Insight: While the para-methoxy isomer is a potent inhibitor, the ortho-methoxy isomer (this molecule) often exhibits reduced potency or acts as a "silent" binder, making it a critical negative control in receptor binding assays.

Agrochemical Fungicides

The structural motif mimics the Phenylamide class of fungicides (e.g., Metalaxyl).

-

Target: RNA polymerase I in fungal pathogens (Oomycetes).

-

Modification: The 2-methoxy group replaces the traditional 2,6-dimethyl substitution found in xylidine-based fungicides, altering metabolic stability and spectrum of activity.

Visualization: Biological Interaction Logic

Caption: Structure-Property-Activity relationships driving the utility of the scaffold.

References

-

Buchwald, S. L., et al. (2006). "Pd-Catalyzed Arylation of Hindered Amines." Journal of the American Chemical Society.

-

Toniolo, C., et al. (2001). "The Gem-Dimethyl Effect: The 3(10)-Helix." Accounts of Chemical Research.

-

Servant, G., et al. (2010). "Molecular Mechanism of the Sweet Taste Inhibitor Lactisole." Proceedings of the National Academy of Sciences.

-

Ma, D., et al. (2001). "CuI-Catalyzed Coupling of Amino Acids with Aryl Halides." Journal of the American Chemical Society.

-

PubChem Compound Summary. "N-(2-methoxyphenyl)alanine derivatives." National Center for Biotechnology Information.

(Note: Specific CAS numbers for this exact derivative are often vendor-specific or embedded in patent literature for libraries. The synthesis protocols provided are derived from standard methodologies for this chemical class.)

An In-Depth Technical Guide to N-(2-methoxyphenyl)-2-methylalanine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-(2-methoxyphenyl)-2-methylalanine, a non-canonical amino acid of interest to researchers in medicinal chemistry and drug development. While specific literature on this compound is sparse, this document consolidates fundamental principles and proven methodologies to guide its synthesis, characterization, and exploration. We will delve into its core physicochemical properties, a proposed synthetic pathway grounded in established organic chemistry, and a discussion of its potential as a valuable molecular scaffold.

Core Physicochemical Properties

N-(2-methoxyphenyl)-2-methylalanine is an α,α-disubstituted amino acid featuring a 2-methoxyphenyl group attached to the amine nitrogen. This unique structure imparts specific steric and electronic properties that are highly valuable in the design of novel therapeutic agents.

The primary molecular identifiers are summarized below. The molecular formula is derived from its constituent parts: a 2-methylalanine core (C₄H₉NO₂) and an N-linked 2-methoxyphenyl group (C₇H₇O), with the loss of one hydrogen atom from the amine upon substitution. The molecular weight is confirmed by commercial suppliers[1].

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅NO₃ | Calculated |

| Molecular Weight | 209.25 g/mol | [1] |

| IUPAC Name | 2-((2-methoxyphenyl)amino)-2-methylpropanoic acid | IUPAC Nomenclature |

| Synonyms | N-(o-anisyl)-α-aminoisobutyric acid |

Rationale and Potential Applications in Drug Development

The structural motifs within N-(2-methoxyphenyl)-2-methylalanine suggest several compelling applications for drug development professionals. The incorporation of this molecule into peptide or small-molecule drug candidates can confer significant advantages.

-

Enhanced Metabolic Stability: The presence of two substituents on the alpha-carbon (α,α-disubstitution) sterically hinders the peptide backbone. This modification is a well-established strategy to increase resistance to enzymatic degradation by peptidases, thereby extending the in vivo half-life of peptide-based drugs[2].

-

Conformational Rigidity: The gem-dimethyl group restricts the rotational freedom around the N-Cα and Cα-C bonds. This pre-organization of the molecular conformation can lead to higher binding affinity and selectivity for specific biological targets by reducing the entropic penalty of binding.

-

Modulation of Physicochemical Properties: The 2-methoxyphenyl group is a common feature in medicinal chemistry. It can engage in favorable interactions with biological targets and influence properties such as lipophilicity and membrane permeability[3]. Its presence can be crucial for oral bioavailability and CNS penetration. For instance, the related compound methoxyphenamine is a known bronchodilator, highlighting the pharmacological potential of this scaffold[4].

Proposed Synthetic Pathway: Reductive Amination

While no specific synthesis for N-(2-methoxyphenyl)-2-methylalanine is prominently published, a robust and logical approach is the reductive amination of a keto-acid precursor. This method is a cornerstone of amine synthesis and involves two key steps: the formation of an imine followed by its reduction to the corresponding amine.

The proposed workflow is outlined below. It leverages commercially available starting materials, 2-methoxyaniline (o-anisidine) and 2-oxoisobutyric acid.

Caption: Proposed synthetic workflow for N-(2-methoxyphenyl)-2-methylalanine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Materials:

-

2-Methoxyaniline (o-anisidine)

-

2-Oxoisobutyric acid

-

Methanol (anhydrous)

-

Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative like Sodium triacetoxyborohydride

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-oxoisobutyric acid (1.0 eq) in anhydrous methanol.

-

Add 2-methoxyaniline (1.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: This condensation reaction is typically spontaneous but may be gently heated if required. Methanol is an effective solvent for both reactants and the subsequent reduction step.

-

Step 2: In Situ Reduction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise.

-

Causality: NaBH₃CN is a selective reducing agent that is effective for reducing imines in the presence of carbonyls and works well at slightly acidic to neutral pH. The reaction should be performed in a well-ventilated fume hood as HCN gas may be evolved.

-

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by TLC.

Step 3: Work-up and Extraction

-

Quench the reaction by slowly adding 1 M HCl until the pH is acidic (~pH 2), which decomposes any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water and ethyl acetate to the residue. Adjust the pH of the aqueous layer to be slightly basic to ensure the product is in its free base form for extraction.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Causality: The choice of purification method depends on the nature of the impurities. Recrystallization is effective for obtaining high-purity crystalline solids, while chromatography is better for separating mixtures with similar polarities.

-

Structural Characterization

To confirm the identity and purity of the synthesized N-(2-methoxyphenyl)-2-methylalanine, a suite of spectroscopic techniques should be employed. The expected spectral characteristics are detailed below.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Proton Environment Mapping | - A singlet for the two methyl groups (~1.5 ppm).- A singlet for the methoxy group (~3.8 ppm).- Aromatic protons of the methoxyphenyl ring (multiplets, ~6.8-7.2 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).- A singlet for the N-H proton. |

| ¹³C NMR | Carbon Skeleton Analysis | - Quaternary carbon of the amino acid (~60 ppm).- Methyl carbons (~25 ppm).- Methoxy carbon (~55 ppm).- Aromatic carbons (~110-150 ppm).- Carboxylic carbonyl carbon (>175 ppm). |

| FT-IR | Functional Group Identification | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1700 cm⁻¹).- N-H stretch (~3300-3500 cm⁻¹).- C-O stretch of the methoxy group (~1250 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec (MS) | Molecular Weight Confirmation | - The molecular ion peak [M+H]⁺ at m/z 210.11 or [M-H]⁻ at m/z 208.10. |

Conclusion

N-(2-methoxyphenyl)-2-methylalanine represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of an α,α-disubstituted amino acid core and an N-aryl substitution provides a powerful tool for developing metabolically stable and conformationally constrained therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, purify, and validate this compound, enabling its incorporation into future drug discovery pipelines.

References

-

MDPI. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. [Link]

-

MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]

-

ResearchGate. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

-

MDPI. Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. [Link]

-

Semantic Scholar. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

National Center for Biotechnology Information. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

-

LASSBIO. The Methylation Effect in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Link]

-

University of Wisconsin-Madison. Peptide Day 2 Experimental Procedure – Preparation of Methyl L-Phenylalaninate Hydrochloride. [Link]

-

National Center for Biotechnology Information. Methoxyphenamine. [Link]

Sources

- 1. N-(2-methoxyphenyl)-2-methylalanine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Properties of N-(2-methoxyphenyl)-2-methylalanine: An In-Depth Technical Guide

This technical guide details the thermodynamic profiling of N-(2-methoxyphenyl)-2-methylalanine , a specialized amino acid derivative used as a conformationally constrained scaffold in peptidomimetic drug design.

Executive Summary

N-(2-methoxyphenyl)-2-methylalanine (CAS: 725234-45-7) represents a critical class of

In drug development, this scaffold is prized for the Thorpe-Ingold effect , where the gem-dimethyl group restricts bond rotation, forcing peptides into stable helical conformations (e.g.,

This guide provides a rigorous framework for determining the thermodynamic stability, solubility, and solid-state behavior of this compound, synthesizing predicted values with gold-standard experimental protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | 2-[(2-methoxyphenyl)amino]-2-methylpropanoic acid |

| Common Name | N-(2-methoxyphenyl)- |

| CAS Registry | 725234-45-7 |

| Molecular Formula | |

| Molecular Weight | 209.24 g/mol |

| Core Scaffold | |

| Key Substituents | gem-dimethyl (C |

Structural Insight: The "Conformational Lock"

The thermodynamic uniqueness of this compound arises from two competing forces:

-

Gem-Dimethyl Effect: The two methyl groups on the

-carbon reduce the entropy of the unfolded state, lowering the energetic penalty for folding. -

N-Aryl Electronic Damping: Unlike standard Aib (amine pKa

10.2), the nitrogen here is part of an aniline system. The lone pair delocalization into the phenyl ring drastically reduces basicity (pKa

Thermodynamic Properties (Predicted & Comparative)

Due to the specialized nature of this intermediate, empirical values must often be determined de novo. Below are the reference ranges based on Structure-Activity Relationship (SAR) analysis of analogous N-aryl Aib derivatives.

Solid-State Thermodynamics

| Parameter | Predicted Range | Rationale |

| Melting Point ( | 145 – 165 °C | N-arylation disrupts the strong electrostatic lattice network found in pure zwitterionic amino acids (which typically melt >250°C). |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Lower than aliphatic amino acids due to weaker intermolecular H-bonding (amine H is less acidic/available). |

| Decomposition ( | > 210 °C | The Aib core is thermally robust; decarboxylation is the primary degradation pathway at high T. |

Solution Thermodynamics

| Parameter | Predicted Value | Mechanistic Insight |

| pKa (Carboxyl) | 2.2 – 2.4 | Inductive effect of the N-aryl group slightly acidifies the carboxyl proton compared to Alanine. |

| pKa (Amine) | 3.8 – 4.5 | Critical Shift: The nitrogen is an aniline. It is weakly basic compared to aliphatic amines (pKa ~9-10). This implies the compound exists as a zwitterion only in a narrow pH range (pH 2.5–4.0). |

| LogP (Octanol/Water) | 1.8 – 2.2 | Significantly more lipophilic than Aib (LogP -2.6) due to the phenyl ring and methoxy group. |

| Solubility (Water) | Low (< 5 mg/mL) | Reduced zwitterionic character and increased lipophilicity limit aqueous solubility compared to Aib. |

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), the following self-validating protocols should be used.

Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).

-

Calibration: Indium standard (

, -

Protocol:

-

Weigh 2–4 mg of sample into a Tzero aluminum pan; crimp with pinhole lid (allows outgassing if dec. occurs).

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C under

purge (50 mL/min). -

Validation: If an endotherm is observed followed immediately by an exotherm, the sample is likely undergoing melting followed by decomposition or recrystallization. Perform TGA to confirm mass loss.

-

Solubility Profiling (Shake-Flask Method)

Objective: Determine thermodynamic solubility (

-

Protocol:

-

Add excess solid compound to 5 mL of buffer (pH 1.2, 4.0, 6.8, 7.4).

-

Incubate at 25°C with agitation for 24 hours.

-

Filter supernatant (0.22

m PTFE filter). -

Analyze via HPLC-UV (254 nm detection for phenyl ring).

-

Calculation: Compare peak area to a 5-point calibration curve of the standard in DMSO.

-

Visualization: Thermodynamic Profiling Workflow

The following diagram outlines the logical decision tree for characterizing this compound, integrating stability checks before advanced thermodynamic measurements.

Caption: Workflow for thermodynamic characterization. TGA must precede DSC to prevent sensor contamination.

Scientific Rationale: The "Aniline" Effect

Understanding the acid-base thermodynamics is crucial for formulation.

Most amino acids are zwitterions (

-

N-Aryl Resonance: The nitrogen lone pair resonates with the phenyl ring, stabilizing the neutral amine form.

-

Consequence: The

of the conjugate acid ( -

Physiological pH (7.4): The compound exists primarily as the anionic carboxylate (

), not a zwitterion. This drastically increases membrane permeability compared to standard amino acids, making it an excellent drug scaffold.

Dissociation Equilibrium Diagram

Caption: Predicted ionization states. Note the narrow/non-existent zwitterionic window compared to standard amino acids.[1]

References

-

Toniolo, C., et al. (2001). Structure and conformation of the Aib residue in peptides and proteins. Biopolymers . Link

-

Clayden, J. (2009). Atropisomerism in N-Aryl Amides and Amino Acids. Angewandte Chemie . Link

-

NIST Chemistry WebBook.

-Aminoisobutyric Acid (Parent Scaffold). National Institute of Standards and Technology . Link -

PubChem . Compound Summary: 2-Methoxy-L-phenylalanine (Structural Analogue). National Library of Medicine . Link

-

Perlovich, G. L. (2018). Thermodynamics of sublimation and solvation of drug-like compounds. Journal of Chemical Thermodynamics . Link

Sources

An In-depth Technical Guide to the Synthesis of N-(2-methoxyphenyl)-2-methylalanine

Introduction

N-(2-methoxyphenyl)-2-methylalanine is a specialized, non-proteinogenic amino acid derivative. Its unique structure, featuring a sterically hindered α,α-disubstituted amino acid core and an N-aryl linkage to a methoxy-substituted phenyl group, makes it a valuable building block in medicinal chemistry and drug development. The incorporation of this moiety can impart favorable pharmacokinetic properties to parent molecules, such as increased metabolic stability and constrained conformational flexibility, which are often desirable in the design of potent and selective therapeutics.

This technical guide provides a comprehensive overview of the principal synthetic pathways for N-(2-methoxyphenyl)-2-methylalanine. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of reaction mechanisms, step-by-step experimental protocols, and a comparative summary of the available methods. The focus is on providing not just the "how" but also the "why" behind the synthetic strategies, empowering researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of N-(2-methoxyphenyl)-2-methylalanine primarily revolves around the formation of the crucial carbon-nitrogen (C-N) bond between the 2-methylalanine backbone and the 2-methoxyphenyl ring. Several powerful cross-coupling and classical reactions can be employed to achieve this transformation. The most prominent and effective methods include:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile method for C-N bond formation.[1][2][3]

-

Copper-Catalyzed Ullmann Condensation: A classical and often cost-effective approach.[4][5][6]

-

Reductive Amination: A two-step, one-pot procedure involving the formation and subsequent reduction of an imine intermediate.[7][8][9]

Each of these pathways offers distinct advantages and is subject to specific limitations regarding substrate scope, reaction conditions, and catalyst selection. The choice of a particular method will often depend on the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis for the construction of C-N bonds.[1] This palladium-catalyzed cross-coupling reaction offers a highly efficient and functional-group-tolerant route to N-aryl amino acids.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a sequence of oxidative addition, ligand exchange, and reductive elimination steps.[2][3] The choice of a bulky, electron-rich phosphine ligand is critical for the success of the reaction, as it facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the desired C-N bond.[3]

Figure 1: Conceptual workflow of the Buchwald-Hartwig amination for the synthesis of N-(2-methoxyphenyl)-2-methylalanine.

Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

2-bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)[3]

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-methylalanine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and the phosphine ligand (0.04 equivalents).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe.

-

Add 2-bromoanisole (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-methoxyphenyl)-2-methylalanine.

Data Summary

| Parameter | Buchwald-Hartwig Amination |

| Catalyst | Palladium-based |

| Ligand | Bulky, electron-rich phosphines |

| Base | Strong, non-nucleophilic (e.g., NaOtBu) |

| Temperature | 80-110 °C |

| Advantages | High yields, excellent functional group tolerance, broad substrate scope.[1] |

| Disadvantages | Cost of palladium and ligands, sensitivity to air and moisture. |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the more modern palladium-catalyzed approaches.[5] While it traditionally required harsh reaction conditions, modern advancements with the use of ligands have made it a more viable and often more economical option.[6]

Mechanistic Rationale

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide.[5] Subsequent reductive elimination yields the N-arylated product. The use of a ligand, such as an amino acid or a diamine, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle, allowing for milder reaction conditions.[4][13]

Figure 2: Conceptual workflow of the Ullmann condensation for the synthesis of N-(2-methoxyphenyl)-2-methylalanine.

Experimental Protocol

Materials:

-

2-iodoanisole (or 2-bromoanisole)

-

Copper(I) iodide (CuI)

-

L-proline (or another suitable ligand)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2-methylalanine (1.5 equivalents), potassium carbonate (2.0 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

-

Add anhydrous DMSO to the flask.

-

Add 2-iodoanisole (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 90-120 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by crystallization or column chromatography.

Data Summary

| Parameter | Ullmann Condensation |

| Catalyst | Copper-based |

| Ligand | Amino acids, diamines |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

| Temperature | 90-120 °C (ligand-assisted) |

| Advantages | Lower cost of catalyst, less sensitive to air and moisture than some Pd systems. |

| Disadvantages | Often requires higher temperatures and longer reaction times, substrate scope can be more limited.[5] |

Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines.[8][9] It proceeds through the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine. For the synthesis of N-(2-methoxyphenyl)-2-methylalanine, this would involve the reaction of a keto-acid precursor with 2-methoxyaniline.

Mechanistic Rationale

The reaction is typically a one-pot process where a keto acid, such as phenylpyruvic acid, reacts with an amine, in this case 2-methoxyaniline, to form an imine intermediate.[7][8] A reducing agent, often a borohydride derivative, is then added to selectively reduce the C=N double bond of the imine to the corresponding amine. The choice of reducing agent is crucial to avoid the reduction of the carboxylic acid group.

Figure 3: Conceptual workflow of reductive amination. Note: This pathway would initially yield N-(2-methoxyphenyl)phenylalanine, which would require a subsequent α,α-dimethylation step.

Experimental Protocol (Illustrative for the Phenylalanine Core)

Materials:

-

Phenylpyruvic acid

-

2-methoxyaniline

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[9]

-

Methanol or another suitable protic solvent

-

Glacial acetic acid (to maintain a slightly acidic pH)

Procedure:

-

Dissolve phenylpyruvic acid (1.0 equivalent) and 2-methoxyaniline (1.1 equivalents) in methanol.

-

Add a few drops of glacial acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Adjust the pH to be neutral or slightly basic with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting N-(2-methoxyphenyl)phenylalanine.

Note: To obtain the target molecule, a subsequent α,α-dimethylation of the phenylalanine derivative would be necessary, which adds complexity to this synthetic route.

Data Summary

| Parameter | Reductive Amination |

| Reagents | Keto-acid, amine, reducing agent |

| Reducing Agent | Selective hydride donors (e.g., NaBH₃CN, NaBH(OAc)₃) |

| Conditions | Mild, often room temperature |

| Advantages | Readily available starting materials, mild reaction conditions. |

| Disadvantages | Requires a multi-step sequence for the target molecule (amination followed by methylation), potential for side reactions. |

Conclusion

The synthesis of N-(2-methoxyphenyl)-2-methylalanine can be effectively achieved through several modern and classical synthetic methodologies. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method, offering excellent yields and broad functional group compatibility, albeit at a higher cost for the catalyst system. The Ullmann condensation provides a more economical alternative, and with modern ligand development, it can be performed under reasonably mild conditions. Reductive amination , while a powerful tool for amine synthesis, is less direct for this specific target as it would necessitate a subsequent methylation step, increasing the overall step count.

The selection of the optimal synthetic route will be guided by factors such as the scale of the synthesis, cost considerations, and the specific expertise and resources available in the laboratory. For research and development purposes where efficiency and substrate scope are paramount, the Buchwald-Hartwig amination is often the preferred choice. For larger-scale production where cost is a major driver, a well-optimized Ullmann condensation may be more advantageous.

References

- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and related reactions. Accounts of Chemical Research, 33(3), 204-212.

-

Cai, Q., Zhu, W., Zhang, H., & Ma, D. (2005). N-Aryl α-amino acids by amino acid-promoted Ullmann-type coupling reactions. ChemInform, 36(33). [Link][4]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link][2]

- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for C–N bond formation.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link][9]

-

OperaChem. (2025, April 1). Ullmann coupling-An overview. [Link][6]

-

PrepChem.com. (n.d.). Synthesis of 2-methylalanine. [Link][10]

-

Wikipedia contributors. (2024, April 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][1]

-

Wikipedia contributors. (2024, May 1). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link][8]

-

Wikipedia contributors. (2023, December 16). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link][5]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link][3]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann coupling-An overview - operachem [operachem.com]

- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

Steric-Electronic Conflict in N-(2-Methoxyphenyl)-2-methylalanine: Synthesis, Conformation, and Pharmacophore Stability

Executive Summary

The structural motif of N-(2-methoxyphenyl)-2-methylalanine represents a "perfect storm" of steric hindrance. It combines the conformational rigidity of an

Structural Analysis: The "Gear-Clash" Phenomenon

The molecule consists of two sterically demanding components coupled via a secondary amine:

-

The Aniline Component: 2-methoxyaniline (o-anisidine). The ortho-methoxy group exerts a repulsive field (A-value ~0.6) that forces substituents on the nitrogen out of the aryl plane.

-

The Amino Acid Component: 2-methylalanine (

-aminoisobutyric acid, or Aib). The gem-dimethyl effect at the

The Steric-Electronic Conflict

Unlike simple N-phenylglycines, this structure suffers from A(1,3) strain (allylic-like strain) between the ortho-methoxy oxygen and the

-

Electronic Effect: The o-OMe group is electron-donating by resonance (+M) but inductively withdrawing (-I). However, the steric twist forces the nitrogen lone pair out of conjugation with the phenyl ring, diminishing the +M effect and effectively reducing the nucleophilicity of the nitrogen during synthesis.

-

Conformational Lock: To minimize van der Waals repulsions, the

-aryl bond rotates to a twist angle (

Synthetic Challenges & Validated Protocols

Standard nucleophilic substitution (

The Solution: Transition-metal catalyzed Cross-Coupling (Buchwald-Hartwig) or Copper-mediated Ullmann-type coupling.

Protocol: Pd-Catalyzed C-N Cross-Coupling

This protocol utilizes a specific ligand system designed to accommodate bulky coupling partners.

Reagents:

-

Aryl Halide: 2-bromoanisole (1.0 equiv)

-

Amine Source: Methyl 2-amino-2-methylpropanoate (Aib-OMe) (1.2 equiv)

-

Catalyst: Pd_2(dba)_3 (2 mol%)

-

Ligand: BrettPhos or RuPhos (4 mol%) – Critical for hindered secondary amines.

-

Base: Cs_2CO_3 (2.0 equiv) – Must be anhydrous.

-

Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a Schlenk tube and cycle with Argon (3x).

-

Pre-complexation: Add Pd_2(dba)_3 and BrettPhos to the tube. Add 2 mL of toluene and stir at RT for 5 minutes to generate the active

species. -

Substrate Addition: Add 2-bromoanisole, Aib-OMe, and Cs_2CO_3.

-

Reaction: Seal the tube and heat to 100°C for 16–24 hours. Note: Vigorous stirring is required due to the heterogeneous base.

-

Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product will likely elute later than expected due to the polarity of the amino-ester.

Mechanism of Success: The bulky phosphine ligand (BrettPhos) facilitates the reductive elimination step, which is the rate-determining step in sterically crowded systems. It creates a "pocket" that forces the two hindered components together.

Alternative: The "Joullié-Ugi" Approach

For generating peptide libraries, a multicomponent reaction is superior.

-

Components: 2-methoxyaniline + Acetone + Isocyanide + Carboxylic Acid.

-

Constraint: The standard Ugi reaction with acetone (ketone) is sluggish.

-

Modification: Use TiCl_4 or Sc(OTf)_3 as a Lewis acid to activate the imine formation between the hindered aniline and acetone before isocyanide addition.

Physicochemical Characterization Data

The following data profiles the expected behavior of the synthesized scaffold.

| Parameter | Value/Observation | Implication |

| Broadened signals for N-H and Ar-H | Restricted rotation on the NMR timescale (atropisomerism). | |

| NOE Signal | Strong correlation: o-OMe | Confirms "twisted" conformation where OMe faces the methyls. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Significantly lower than typical anilines (~4.6) due to steric inhibition of resonance and solvation. |

| LogP | ~2.8 | Higher lipophilicity due to "buried" polar groups. |

Pharmacological Implications: The "Stealth" Effect

The primary value of the N-(2-methoxyphenyl)-2-methylalanine scaffold lies in its resistance to metabolism.

-

Proteolytic Stability: The gem-dimethyl group acts as a shield, preventing peptidases (like chymotrypsin) from accessing the carbonyl carbon. The N-aryl group further prevents recognition by the S1/S2 pockets of enzymes.

-

Receptor Selectivity: The "locked" conformation mimics the

-turn or

References

-

Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Chemical Science.

-

Hartwig, J. F. (2011). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research.

-

Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis." (Reference for A(1,3) strain and conformational locking in amides).

-

Ugi, I. (1962). "The

-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition. -

Toniolo, C., et al. (2001). "The gem-dimethyl effect in peptide conformation." Biopolymers.

The N-Aryl Amino Acid Handbook: Synthesis, Reactivity, and Application

Executive Summary

N-aryl amino acids represent a distinct chemical space bridging the gap between aliphatic amines and aromatic anilines. For drug development professionals, these scaffolds offer a dual advantage: they serve as conformationally restricted peptidomimetics that enhance proteolytic stability, and they act as versatile precursors for privileged heterocycles (indoles, quinolines, benzimidazoles).

This guide moves beyond basic definitions to analyze the reactivity profile of these species, specifically addressing the electronic trade-offs between nucleophilicity and stability, and providing self-validating protocols for their synthesis and transformation.

Part 1: Electronic & Structural Fundamentals

To manipulate N-aryl amino acids effectively, one must understand how the aryl group alters the standard amino acid reactivity profile.

The Basicity/Nucleophilicity Trade-off

Unlike standard

-

Mechanism: The nitrogen lone pair is delocalized into the aromatic

-system (resonance). -

Consequence: The conjugate acid

drops to the range of anilines (~3.0–5.0). -

Reactivity Impact:

-

Acylation: Slower than alkyl amines; often requires activated esters or acid chlorides.

-

Protonation: Remains neutral at physiological pH (unlike zwitterionic natural amino acids), improving membrane permeability (LogP increases).

-

The Racemization Risk

The N-aryl group exerts an inductive electron-withdrawing effect (-I) on the

-

Causality: This increases the acidity of the

-proton, stabilizing the enolate intermediate. -

Operational Hazard: High-temperature synthesis (e.g., standard Buchwald-Hartwig conditions) often leads to erosion of enantiomeric excess (ee).

-

Mitigation: Use mild, room-temperature coupling methods (see Chan-Lam Protocol below).

Part 2: Synthesis Strategies (Accessing the Scaffold)

Selecting the correct synthetic route is a function of substrate steric bulk and tolerance for racemization.

Comparative Methodology

| Method | Mechanism | Key Reagents | Scope | Primary Risk |

| Chan-Lam | Oxidative Coupling | Cu(OAc)₂, Aryl Boronic Acid, Air | Low Yields for sterically hindered aryls | |

| Buchwald-Hartwig | Pd-Catalyzed Cross-Coupling | Pd(OAc)₂, Phosphine Ligand, Aryl Halide | Sterically hindered systems | Racemization (High T), Catalyst cost |

| Nucleophilic Aromatic Sub.[1][2][3][4][5] | Base, Fluoronitrobenzene | Electron-deficient rings only | Limited scope (requires EWG on ring) |

Synthesis Decision Logic (DOT Visualization)

Caption: Decision matrix for selecting N-arylation methodology based on electronic properties and stereochemical requirements.

Part 3: Reactivity Profile & Chemoselectivity

Once synthesized, the N-aryl amino acid is a platform for divergent synthesis.

Oxidative Cyclization (The Heterocycle Gateway)

The N-aryl group activates the ortho-position of the ring, allowing for intramolecular cyclization.

-

Pathway: N-Aryl Amino Acid

Indole / Quinoline / Benzimidazole. -

Reagent System: Pd(II) catalysts or Hypervalent Iodine (PIFA).

-

Mechanism: Oxidative C-H activation. The carboxyl group often acts as a directing group or is lost via decarboxylation depending on conditions.

N-Functionalization

Due to reduced nucleophilicity, standard alkylation often fails or requires forcing conditions.

-

Reductive Amination: Preferred over direct alkylation to avoid over-alkylation.

-

Acylation: Requires high-energy electrophiles (e.g., anhydrides with DMAP).

Reactivity Landscape (DOT Visualization)

Caption: Divergent reactivity pathways accessible from the N-aryl amino acid scaffold.

Part 4: Experimental Protocols

Protocol A: Enantioretentive Synthesis via Chan-Lam Coupling

Use Case: Synthesizing N-phenyl Phenylalanine without racemization.

Reagents:

-

L-Phenylalanine methyl ester hydrochloride (1.0 equiv)

-

Phenylboronic acid (2.0 equiv)

-

Cu(OAc)₂ (1.0 equiv) [Stoichiometric copper is preferred for speed/yield over catalytic variants in discovery chemistry]

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM) [Anhydrous]

-

4Å Molecular Sieves (Activated)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under argon. Add 4Å molecular sieves.

-

Charging: Add Cu(OAc)₂ (1.0 equiv) and Phenylboronic acid (2.0 equiv).

-

Solvation: Suspend L-Phenylalanine methyl ester HCl in DCM (0.1 M concentration). Add to the flask.

-

Activation: Add Pyridine (2.0 equiv) dropwise. The solution should turn a deep blue/green (characteristic of Cu-amine complexes).

-

Oxidation: Attach a drying tube or an oxygen balloon (1 atm). Stir vigorously at Room Temperature for 16–24 hours.

-

Why RT? To prevent thermodynamic equilibration of the

-proton (racemization).

-

-

Workup: Filter through a pad of Celite to remove copper salts. Wash with EtOAc.

-

Validation: Analyze via Chiral HPLC. Expect >98% ee.

Protocol B: Oxidative Cyclization to Indole-2-carboxylate

Use Case: Converting N-aryl glycine derivatives into functionalized indoles.

Reagents:

-

Pd(OAc)₂ (5-10 mol%)

-

Cu(OAc)₂ (2.0 equiv) [Oxidant]

-

Toluene/DMAc (9:1)

Methodology:

-

Mix substrate, Pd catalyst, and Cu oxidant in the solvent system.

-

Heat to 100-120°C under air or

atmosphere. -

Mechanism: Pd inserts into the ortho-C-H bond of the aryl ring and the

-C-H of the amino acid (double C-H activation), followed by reductive elimination to form the C-C bond. -

Note: This reaction is sensitive to steric crowding on the aryl ring.

References

-

Chan-Lam Coupling Mechanism & Scope

- Qiao, J. X., & Lam, P. Y. S. (2011).

-

Buchwald-Hartwig Amination (Generational Improvements)

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Oxidative Cyclization of N-Aryl Enamines/Amino Acids

- Bernini, R., et al. (2011). "Pd-catalyzed oxidative coupling of N-aryl enamines: Efficient formation of indoles." Chem. Asian J. / PubMed.

-

N-Aryl Amino Acids in Peptidomimetics

- Gentilucci, L., et al. (2010). "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics." Current Pharmaceutical Design.

-

Racemization Studies in N-Arylation

Sources

- 1. Oxidative Cyclization of 2-Aryl-3-arylamino-2-alkenenitriles to N-Arylindole-3-carbonitriles Mediated by NXS/Zn(OAc)2 [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Aryl nitrenium ions from N-alkyl-N-arylamino-diazonium precursors: synthesis and reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 6. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Application of N-Aryl Peptides - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the IUPAC Nomenclature of N-(2-methoxyphenyl)-2-methylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise and unambiguous naming of chemical entities is not merely a matter of convention; it is a cornerstone of scientific integrity and communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring that a given name corresponds to a single, unique structure. This guide offers an in-depth exploration of the IUPAC naming conventions as they apply to a specific class of compounds: N-(2-methoxyphenyl)-2-methylalanine derivatives. These structures, featuring a substituted aromatic ring, an N-substituted amino acid, and a quaternary alpha-carbon, present an excellent case study for the systematic application of IUPAC rules. Understanding the logic behind the nomenclature of these molecules is crucial for researchers in medicinal chemistry, pharmacology, and drug discovery to ensure clarity in publications, patents, and regulatory submissions.

Core Principles of IUPAC Nomenclature

The IUPAC system of nomenclature is built upon a hierarchical set of rules designed to systematically describe the structure of a molecule. The process involves identifying the principal functional group, the parent chain, and all substituents, and then assembling the name in a prescribed order.

Functional Group Priority

When a molecule contains multiple functional groups, one is designated as the principal functional group, which determines the suffix of the IUPAC name.[1][2][3] The priority of common functional groups is well-established, with carboxylic acids holding a high rank.[1][3][4]

| Priority | Functional Group | Suffix (if principal) | Prefix (if substituent) |

| 1 | Carboxylic Acid | -oic acid | carboxy- |

| 2 | Ester | -oate | alkoxycarbonyl- |

| 3 | Amide | -amide | carbamoyl- |

| 4 | Aldehyde | -al | formyl- or oxo- |

| 5 | Ketone | -one | oxo- |

| 6 | Alcohol | -ol | hydroxy- |

| 7 | Amine | -amine | amino- |

| 8 | Alkene | -ene | alkenyl- |

| 9 | Alkyne | -yne | alkynyl- |

| 10 | Ether | -ether | alkoxy- |

| 11 | Halide | - | halo- |

| 12 | Nitro | - | nitro- |

This table provides a summary of the decreasing order of priority for some common functional groups according to IUPAC guidelines.[1][2]

Deconstructing N-(2-methoxyphenyl)-2-methylalanine: A Step-by-Step Naming Protocol

Let us apply the IUPAC rules to the parent compound of interest: N-(2-methoxyphenyl)-2-methylalanine.

Step 1: Identify the Principal Functional Group and Parent Structure

The molecule contains a carboxylic acid group (-COOH), an amine group (-NH-), and an ether group (-OCH3). According to the IUPAC priority rules, the carboxylic acid is the highest-priority functional group and will therefore determine the suffix of the name.[1][2][4]

The carboxylic acid is part of an alanine derivative. Specifically, it is 2-methylalanine, which is also known by the common name 2-aminoisobutyric acid.[5][6][7] The systematic IUPAC name for 2-methylalanine is 2-amino-2-methylpropanoic acid .[5][6] This propanoic acid chain forms the parent structure of our molecule.

Caption: The core structure of 2-methylalanine.

Step 2: Identify and Name the Substituents

With the parent structure identified as 2-methylalanine (or systematically, 2-methylpropanoic acid), we now need to identify the groups attached to it.

-

An amino group (-NH2) is at position 2.

-

A methyl group (-CH3) is also at position 2.

-

A (2-methoxyphenyl) group is attached to the nitrogen of the amino group.

The (2-methoxyphenyl) group is a benzene ring substituted with a methoxy group (-OCH3) at position 2. This entire group acts as a substituent on the nitrogen atom of the parent amino acid.

Step 3: Number the Parent Chain

For an acyclic amino acid, the carbon of the carboxyl group is designated as C1.[8] Therefore, the propanoic acid chain is numbered as follows:

Caption: IUPAC numbering of the propanoic acid backbone.

Step 4: Assemble the Full IUPAC Name

Combining the identified components, we construct the systematic name.

-

Parent Name: The parent chain is a three-carbon acid, so it is propanoic acid .

-

Substituents on the Parent Chain: There is a methyl group at position 2, making it 2-methylpropanoic acid .

-

N-Substitution: The amino group at position 2 is substituted with a (2-methoxyphenyl) group. This is indicated by the prefix "N-(2-methoxyphenyl)amino ". The 'N-' locant specifies that the substitution is on the nitrogen atom.[9]

-

Combining the Pieces: We list the substituents alphabetically. In this case, we have "methyl" and "N-(2-methoxyphenyl)amino". The full name is constructed by placing the substituents before the parent name.

Therefore, the systematic IUPAC name is:

2-(N-(2-methoxyphenyl)amino)-2-methylpropanoic acid

However, a more common and accepted IUPAC practice for N-substituted amino acids is to name the substituent on the nitrogen and then the parent amino acid.[9]

-

Parent Amino Acid: 2-methylalanine.

-

N-Substituent: (2-methoxyphenyl).

-

Final Name: The substituent on the nitrogen is indicated by the locant 'N'.

This leads to the preferred IUPAC name:

N-(2-methoxyphenyl)-2-methylalanine

Naming Derivatives: An Experimental Workflow

In a drug development context, the core structure of N-(2-methoxyphenyl)-2-methylalanine is often modified to optimize its pharmacological properties. The systematic naming of these derivatives follows the same fundamental principles.

Workflow for Naming a Novel Derivative

Caption: A systematic workflow for deriving the IUPAC name of a new chemical entity.

Conclusion

The IUPAC nomenclature for N-(2-methoxyphenyl)-2-methylalanine and its derivatives is a logical and systematic process rooted in a clear hierarchy of rules. By identifying the principal functional group, the parent structure, and all substituents, and by applying the correct numbering and ordering conventions, a unique and unambiguous name can be assigned to any given structure. For researchers and professionals in the chemical and pharmaceutical sciences, a firm grasp of these principles is indispensable for accurate communication, intellectual property protection, and regulatory compliance. This guide provides a foundational understanding and a practical framework for approaching the nomenclature of this important class of compounds.

References

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

-

eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. eGPAT. [Link]

-

Quora. (2018, January 27). What is the order of giving priorities for the IUPAC nomenclature of organic compounds in chemistry?. Quora. [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Chemistry LibreTexts. [Link]

-

Study.com. (n.d.). Naming Aromatic Compounds | Systems & Examples. Study.com. [Link]

-

Vedantu. (n.d.). Functional Groups in Organic Chemistry: Types & Examples. Vedantu. [Link]

-

Scribd. (n.d.). IUPAC Naming of Aromatic Compounds - Benzene. Scribd. [Link]

-

OpenStax. (2023, September 20). 15.1 Naming Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]

-

University of Calgary. (n.d.). IUPAC Rules. University of Calgary. [Link]

-

University of Wisconsin-Platteville. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. University of Wisconsin-Platteville. [Link]

-

Sketchy. (n.d.). IUPAC Naming Conventions - Free Sketchy MCAT Lesson. Sketchy. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.1: Naming Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (2024, February 12). Naming Aromatic Compounds. Chemistry Steps. [Link]

-

Journal of Chemical Education. (2006, November 1). The IUPAC Rules for Naming Organic Molecules. Journal of Chemical Education. [Link]

-

IUPAC. (n.d.). AMINO ACIDS AND PEPTIDES. IUPAC. [Link]

-

IUPAC. (n.d.). 3AA-1 and 3AA-2. IUPAC. [Link]

-

Veeprho. (n.d.). 2-Methylalanine | CAS 62-57-7. Veeprho. [Link]

-

Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia. [Link]

-

PubChem. (n.d.). 2-Methylalanyl-2-methylalanine. PubChem. [Link]

-

PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine. PubChem. [Link]

-

Chemistry LibreTexts. (2022, July 4). Nomenclature of Amino acids. Chemistry LibreTexts. [Link]

-

Save My Exams. (2025, January 9). Amines, Amides & Amino Acids - Introduction (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]

-

PubChem. (n.d.). 2-Methoxy-L-Phenylalanine. PubChem. [Link]

-

ChemRxiv. (n.d.). Adapting Neural Machine Translation to Predict IUPAC Names from a Chemical Identifier. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. IUPAC. [Link]

-

National Institutes of Health. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. [Link]

-

MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 4. quora.com [quora.com]

- 5. veeprho.com [veeprho.com]

- 6. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 7. 2-Aminoisobutyric Acid (2-Methylalanine) | CymitQuimica [cymitquimica.com]

- 8. 3AA-1 and 3AA-2 [iupac.qmul.ac.uk]

- 9. publications.iupac.org [publications.iupac.org]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of the Fungicide Metalaxyl Utilizing N-Aryl-Alaninate Intermediates

Abstract

This document provides a comprehensive technical guide for the synthesis of Metalaxyl, a systemic acylalanine fungicide. We will address a common point of inquiry regarding the core structure of Metalaxyl and clarify the identity of the essential N-aryl-alanine intermediate. The established and validated synthetic pathway proceeds via Methyl N-(2,6-dimethylphenyl)-DL-alaninate , not an N-(2-methoxyphenyl) analogue. This guide presents detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent conversion to racemic Metalaxyl. Furthermore, we will discuss the progression toward its enantiomerically pure, more active form, Metalaxyl-M (Mefenoxam). The methodologies are designed for researchers in agrochemical development and organic synthesis, emphasizing mechanistic understanding, safety, and reproducibility.

Introduction: Metalaxyl and the Importance of Stereochemistry

Metalaxyl is a widely utilized systemic fungicide effective against Oomycete pathogens, such as Pythium and Phytophthora, which cause devastating diseases in many crops[1][2]. It functions by inhibiting ribosomal RNA synthesis, specifically targeting RNA polymerase I in susceptible fungi[2][3].

First introduced as a racemic mixture of its (R)- and (S)-enantiomers, it was later discovered that the fungicidal activity resides almost exclusively in the (R)-enantiomer[3][4][5]. This led to the development of Metalaxyl-M (also known as Mefenoxam), an enantiomerically pure formulation containing a minimum of 97% of the (R)-enantiomer[3][4]. The use of Metalaxyl-M allows for a significant reduction in the application rate while maintaining or enhancing efficacy, thereby lowering the environmental load.

Core Synthetic Strategy: Clarifying the Key Intermediate

A critical examination of the Metalaxyl structure reveals the foundational aromatic moiety. The chemical name, methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate , explicitly identifies the N-aryl group as a 2,6-xylyl (i.e., 2,6-dimethylphenyl) substituent[1].

Therefore, the pivotal intermediate in its synthesis is an alanine derivative of 2,6-dimethylaniline. The most common and direct precursor is Methyl N-(2,6-dimethylphenyl)-DL-alaninate . Any synthetic pathway starting from an N-(2-methoxyphenyl)-alanine derivative would not yield Metalaxyl. This guide focuses on the scientifically validated and industrially practiced synthetic route.

The overall synthesis is a robust two-step process, which is outlined below.

Figure 1: Validated two-step synthetic workflow for racemic Metalaxyl.

Protocol I: Synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Causality: This step involves the nucleophilic substitution of the halide on methyl 2-halopropionate by the amino group of 2,6-dimethylaniline. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The use of a catalyst like potassium iodide can be employed when using a chloro-propionate ester to facilitate the halide exchange (Finkelstein reaction), increasing the reaction rate.

Materials & Reagents:

| Reagent | Molar Eq. | MW ( g/mol ) | Notes |

| 2,6-Dimethylaniline | 1.0 | 121.18 | Starting material |

| Methyl 2-chloropropionate | 1.2 | 122.55 | Alkylating agent[6] |

| Potassium Carbonate (K₂CO₃) | 1.0 | 138.21 | Base[6] |

| Potassium Iodide (KI) | 0.1 | 166.00 | Catalyst[6] |

| Dimethylformamide (DMF) | - | 73.09 | Solvent[6] |

| Ethyl Acetate | - | 88.11 | Extraction Solvent |

| Water (H₂O) | - | 18.02 | Washing |

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylaniline (1.0 eq), potassium carbonate (1.0 eq), and potassium iodide (0.1 eq) in dry dimethylformamide (DMF, approx. 1.5 L per mole of aniline)[6].

-

Addition of Alkylating Agent: While stirring the mixture, add methyl 2-chloropropionate (1.2 eq) dropwise at room temperature[6].

-

Reaction Execution: Heat the reaction mixture to 80 °C and maintain with vigorous stirring for 16-20 hours[6]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aniline is consumed.

-

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of DMF[6].

-

Extraction: Pour the filtrate into a separatory funnel containing a significant volume of water (approx. 10x the volume of DMF). Extract the aqueous phase three times with ethyl acetate[6].

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The resulting oil can be purified further by vacuum distillation or column chromatography to yield pure Methyl N-(2,6-dimethylphenyl)-DL-alaninate[6]. The expected yield is typically high, often in the range of 80-90%[6].

Protocol II: Acylation to Synthesize Racemic Metalaxyl

Causality: This is a classic N-acylation reaction. The secondary amine of the alaninate intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride. A base is essential to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed. A catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

Materials & Reagents:

| Reagent | Molar Eq. | MW ( g/mol ) | Notes |

| Methyl N-(2,6-dimethylphenyl)-DL-alaninate | 1.0 | 207.27 | Intermediate from Protocol I[7] |

| Methoxyacetyl Chloride | 1.1 - 1.3 | 108.52 | Acylating agent[7] |

| Triethylamine (TEA) or Pyridine | 1.2 - 1.5 | 101.19 | Base[7] |

| 4-Dimethylaminopyridine (DMAP) | 0.01 - 0.1 | 122.17 | Catalyst (optional but recommended)[7] |

| Toluene or Dichloromethane (DCM) | - | - | Solvent[7] |

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve Methyl N-(2,6-dimethylphenyl)-DL-alaninate (1.0 eq) in an appropriate solvent such as toluene or dichloromethane[7].

-

Addition of Base and Catalyst: Add the base (e.g., triethylamine, 1.2 eq) and the catalyst (DMAP, 0.05 eq) to the solution and stir[7].

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add methoxyacetyl chloride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically rapid[7]. Monitor for completion by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the base and catalyst, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude Metalaxyl can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a fine white powder[1].

Figure 2: Experimental workflow for the acylation step to produce Metalaxyl.

Advanced Topic: Towards Enantiopure Metalaxyl-M

The industrial production of Metalaxyl-M requires a stereoselective synthesis to isolate the desired (R)-enantiomer. This is a critical step for developing more efficient and environmentally conscious agrochemicals. Two primary strategies are employed:

-

Chiral Resolution: The racemic Methyl N-(2,6-dimethylphenyl)-DL-alaninate intermediate can be resolved into its separate enantiomers using chiral resolving agents or enzymatic methods. Lipase-catalyzed hydrolytic kinetic resolution is a notable biocatalytic approach where an enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the desired (R)-ester from the hydrolyzed (S)-acid[8].

-

Asymmetric Synthesis: This more elegant approach involves creating the chiral center stereoselectively from the outset. This can be achieved through methods like asymmetric hydrogenation of an appropriate prochiral precursor.

The isolated Methyl (R)-N-(2,6-dimethylphenyl)alaninate is then carried forward through the acylation protocol described in Section 4 to yield Metalaxyl-M[5][8].

Conclusion

The synthesis of Metalaxyl is a well-established process hinging on the correct identification and preparation of its key intermediate, Methyl N-(2,6-dimethylphenyl)-DL-alaninate. By following the detailed protocols outlined in this guide, researchers can reliably produce racemic Metalaxyl. Understanding the principles of stereochemistry and the methods for chiral resolution or asymmetric synthesis provides a clear pathway toward the production of the more potent and environmentally benign active ingredient, Metalaxyl-M.

References

-

Metalaxyl - Wikipedia. Wikipedia. [Link]

-

Metalaxyl (Ref: CGA 48988). AERU, University of Hertfordshire. [Link]

-

Metalaxyl-M (Ref: CGA 329351). AERU, University of Hertfordshire. [Link]

- CN101088986B - Metalaxyl synthesizing process.

-

METALAXYL-M (212). Food and Agriculture Organization of the United Nations (FAO). [Link]

-

PROCESS FOR PREPARING N-PHENYL-N-METHOXYACETYL-DL-ALANINE-METHYLESTER DERIVATIVES. European Patent Office (EPO). [Link]

-

METALAXYL-M TECHNICAL. Indofil Industries Limited. [Link]

-

Stereoselective lipases from Burkholderia sp., cloning and their application to preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate, a key intermediate for (R)-Metalaxyl. ResearchGate, citing Journal of Biotechnology. [Link]

-

Synthesis and fungicidal activity of new N-acyl-N-arylalaninates. MDPI. [Link]

Sources

- 1. Metalaxyl - Wikipedia [en.wikipedia.org]

- 2. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]

- 3. Metalaxyl-M (Ref: CGA 329351) [sitem.herts.ac.uk]

- 4. fao.org [fao.org]

- 5. indofil.com [indofil.com]

- 6. mdpi.com [mdpi.com]

- 7. CN101088986B - Metalaxyl synthesizing process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Peptide Coupling using N-(2-methoxyphenyl)-2-methylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of sterically hindered non-canonical amino acids into peptide scaffolds is a critical strategy in modern drug discovery and development. These modifications can enforce specific secondary structures, enhance proteolytic stability, and fine-tune pharmacological activity. N-(2-methoxyphenyl)-2-methylalanine, a unique N-aryl, α,α-disubstituted amino acid, presents a formidable challenge to standard peptide synthesis protocols due to significant steric hindrance at both the α-carbon and the nitrogen atom. This comprehensive guide provides a detailed analysis of the challenges and solutions for the successful incorporation of N-(2-methoxyphenyl)-2-methylalanine into peptide sequences. We present field-proven insights into the synthesis of the amino acid monomer and offer detailed, step-by-step protocols for its efficient coupling using advanced reagents and technologies.

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The formation of a peptide bond is a nucleophilic acyl substitution reaction between the carboxyl group of one amino acid and the amino group of another.[1] While routine for most proteinogenic amino acids, this fundamental transformation becomes a significant synthetic hurdle when dealing with sterically demanding residues. α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), and N-alkylated amino acids introduce steric bulk that slows down coupling kinetics and can lead to incomplete reactions.[2][3]

N-(2-methoxyphenyl)-2-methylalanine combines the steric challenges of both these classes, featuring gem-dimethyl groups at the α-carbon and a bulky N-aryl substituent. This dual hindrance dramatically reduces the nucleophilicity of the amine and sterically shields the carboxyl group upon activation, rendering conventional coupling methods, such as those employing carbodiimides like DCC or DIC, largely ineffective.[4] Overcoming this challenge requires a strategic approach encompassing the synthesis of the specialized monomer and the use of highly efficient coupling methodologies.

Synthesis of Fmoc-N-(2-methoxyphenyl)-2-methylalanine-OH

As N-(2-methoxyphenyl)-2-methylalanine is not commercially available in a protected form suitable for solid-phase peptide synthesis (SPPS), its synthesis is a prerequisite. A common and effective strategy involves the N-arylation of a 2-methylalanine ester, followed by saponification and Fmoc protection. Copper- or palladium-catalyzed cross-coupling reactions are well-suited for this transformation.[5]

Protocol 1: Synthesis of N-(2-methoxyphenyl)-2-methylalanine

This protocol outlines a copper-catalyzed N-arylation of 2-methylalanine methyl ester.

Materials:

-

2-methylalanine methyl ester hydrochloride

-

2-bromoanisole

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried flask, add 2-methylalanine methyl ester hydrochloride (1.2 equivalents), potassium carbonate (2.5 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous toluene, followed by 2-bromoanisole (1.0 equivalent).

-

Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude ester is then saponified by dissolving in a mixture of methanol and 2M NaOH and stirring at room temperature until the reaction is complete.

-

Acidify the mixture with 1M HCl to pH ~3-4 and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-(2-methoxyphenyl)-2-methylalanine.

Protocol 2: Fmoc-Protection

Materials:

-

N-(2-methoxyphenyl)-2-methylalanine

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

Procedure:

-

Dissolve N-(2-methoxyphenyl)-2-methylalanine in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

-